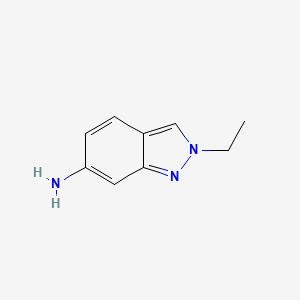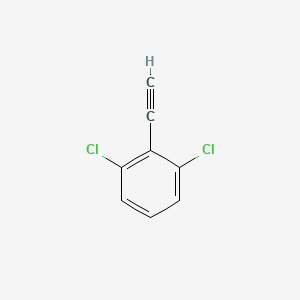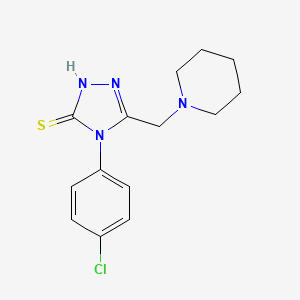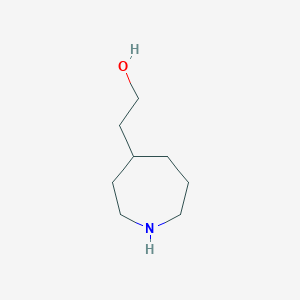
2-(Azepan-4-yl)ethan-1-ol
概要
説明
2-(Azepan-4-yl)ethan-1-ol, also known as AEE, is a chemical compound that belongs to the class of alcohols. It has been widely studied in scientific research due to its unique properties and potential applications in various fields. AEE is a colorless liquid that is soluble in water and has a boiling point of 203°C. In
作用機序
The mechanism of action of 2-(Azepan-4-yl)ethan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of bacterial cell walls. This leads to the disruption of the bacterial cell wall, ultimately leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls and the formation of amyloid beta peptides. In terms of physiological effects, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 2-(Azepan-4-yl)ethan-1-ol is its high yield and purity when synthesized using the reduction of 2-(Azepan-4-yl)acetonitrile with sodium borohydride. This makes it a cost-effective and efficient building block for the synthesis of other compounds. However, one of the limitations of this compound is its potential toxicity, which can be a concern in lab experiments.
将来の方向性
There are several future directions for the study of 2-(Azepan-4-yl)ethan-1-ol. One area of future research is in the development of new antibiotics. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of future research is in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Further research is needed to explore the potential use of this compound in the treatment of this disease. Additionally, this compound could be studied for its potential use in other fields, such as the development of new materials or the synthesis of new compounds.
科学的研究の応用
2-(Azepan-4-yl)ethan-1-ol has been widely studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds, such as β-lactams and amino alcohols. It has also been used as a chiral auxiliary in asymmetric synthesis.
This compound has also been studied for its potential application in the field of medicine. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
特性
IUPAC Name |
2-(azepan-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUCYOATBNGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

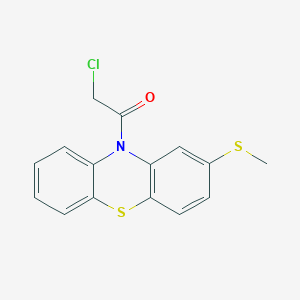

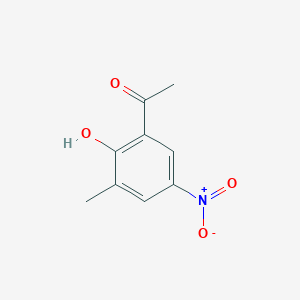
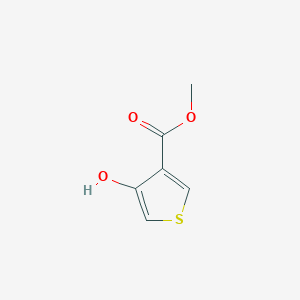
![Benzene, [(iodomethyl)sulfonyl]-](/img/structure/B3385683.png)
![Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3385686.png)


![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)
